molecular formula C19H25NO3S B5721592 5-isopropyl-N-mesityl-2-methoxybenzenesulfonamide

5-isopropyl-N-mesityl-2-methoxybenzenesulfonamide

Cat. No. B5721592
M. Wt: 347.5 g/mol
InChI Key: ABMMVTDFCZOPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For example, a study on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated the use of 4-methoxyphenethylamine reacted with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution. Subsequent treatment with various alkyl/aralkyl halides produced a series of sulfonamides, characterized by spectroscopic techniques (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For instance, the structural characterization of synthesized sulfonamides was carried out using these techniques, providing detailed insights into the molecular structure and confirming the formation of the desired compounds (Abbasi et al., 2018).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, demonstrating unique properties due to their functional groups. For example, N-hydroxybenzenesulfonamide decomposition in alkaline solution yields N2O and sulfinate, showcasing the reactivity of sulfonamides under specific conditions (Bonner & Ko, 1992).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, can be determined through various analytical methods. Crystallographic studies provide insights into the solid-state structure, as seen in the synthesis and structure analysis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene (Sharutin & Sharutina, 2016).

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity, stability, and interactions with biological targets, are crucial for their applications in medicinal chemistry. Studies on enzyme inhibition by sulfonamides, such as acetylcholinesterase inhibition, highlight the potential therapeutic applications of these compounds (Abbasi et al., 2018).

properties

IUPAC Name

2-methoxy-5-propan-2-yl-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-12(2)16-7-8-17(23-6)18(11-16)24(21,22)20-19-14(4)9-13(3)10-15(19)5/h7-12,20H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMMVTDFCZOPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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